molecular formula C15H12O B8168959 1-(4-Ethynylphenoxy)-2-methylbenzene

1-(4-Ethynylphenoxy)-2-methylbenzene

Cat. No.: B8168959
M. Wt: 208.25 g/mol
InChI Key: VMDCLMCNVKQSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Terminal Aromatic Alkynes in Contemporary Organic Chemistry

Terminal aromatic alkynes are a class of organic compounds characterized by a carbon-carbon triple bond (an ethynyl (B1212043) group, -C≡CH) directly attached to an aromatic ring system. This structural motif is of paramount importance in modern organic chemistry due to the unique reactivity of the alkyne functional group. The terminal alkyne's sp-hybridized carbons and the acidic nature of the terminal hydrogen atom make it a versatile handle for a wide array of chemical transformations.

One of the most powerful and widely used reactions involving terminal alkynes is the Sonogashira coupling. researchgate.netnih.govresearchgate.net This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper(I) salts in the presence of a base. nih.govresearchgate.netnih.gov The Sonogashira reaction is a cornerstone of synthetic chemistry for constructing complex molecular architectures, including natural products, pharmaceuticals, and advanced organic materials. researchgate.netnih.gov The mild reaction conditions allow for its application in the synthesis of complex molecules with various functional groups. researchgate.net

Beyond Sonogashira coupling, terminal alkynes participate in numerous other transformations, such as:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," enabling the efficient and specific formation of triazole rings. This reaction is widely employed in bioconjugation, drug discovery, and materials science.

Polymerization: Terminal alkynes are crucial monomers for the synthesis of conjugated polymers like poly(arylene ethynylene)s (PAEs). nih.gov These materials possess rigid, rod-like structures and exhibit interesting photophysical and electronic properties, making them suitable for applications as molecular wires, sensors, and in light-emitting devices. nih.gov

Thermal Crosslinking: The ethynyl group can undergo thermal polymerization or cyclotrimerization at elevated temperatures (typically 250–350°C). When incorporated as a pendant group on a polymer backbone, it provides a mechanism for thermal crosslinking, which enhances the material's thermal stability, solvent resistance, and mechanical properties without releasing volatile byproducts.

The table below summarizes the key reaction types that highlight the versatility of terminal aromatic alkynes.

Reaction TypeDescriptionKey Reagents/CatalystsResulting Structure
Sonogashira Coupling Forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl/vinyl halide. nih.govresearchgate.netPalladium complex, Copper(I) salt, Amine baseInternal Alkyne (Ar-C≡C-R)
Alkyne Metathesis Redistributes alkyne fragments, catalyzed by molybdenum or tungsten complexes.Mo/W alkylidyne catalystsNew Internal Alkynes
Click Chemistry (CuAAC) A [3+2] cycloaddition between a terminal alkyne and an azide (B81097).Copper(I) catalyst1,2,3-Triazole Ring
Thermal Crosslinking Reaction of ethynyl groups at high temperatures to form a crosslinked network.Heat (250-350°C)Complex Aromatic Network

The ability to serve as a linchpin in forming new carbon-carbon bonds and to act as a precursor for highly stable, conjugated systems solidifies the role of terminal aromatic alkynes as indispensable tools in the synthesis of advanced organic molecules and functional materials.

Overview of "1-(4-Ethynylphenoxy)-2-methylbenzene" as a Versatile Synthetic Building Block

The compound This compound is a diaryl ether that incorporates the key functional features of a terminal aromatic alkyne. Its structure consists of a 2-methylphenol (o-cresol) moiety linked via an ether bridge to a 4-ethynylphenol (B7805692) unit. This specific arrangement of a diaryl ether core with a reactive pendant ethynyl group makes it a highly valuable monomer in the field of polymer chemistry and materials science.

While specific physicochemical data for this particular isomer is not extensively documented in publicly available literature, its utility can be understood from the well-established chemistry of its constituent parts and closely related analogues. The synthesis of such diaryl ethers can be achieved through methods like the Ullmann condensation or the Chan-Lam coupling, which involve forming a C-O bond between a phenol (B47542) and an aryl halide or arylboronic acid, respectively.

The primary role of This compound is to act as a monomer for the synthesis of high-performance polymers, specifically poly(arylene ether)s (PAEs). PAEs are a class of engineering thermoplastics known for their excellent thermal stability and chemical resistance. By incorporating monomers with pendant ethynyl groups, such as the title compound, a latent reactive site is introduced along the polymer backbone.

Upon thermal curing, these pendant ethynyl groups react to form a crosslinked network. This process significantly enhances the material's properties:

Increased Glass Transition Temperature (Tg): The crosslinking restricts polymer chain mobility, raising the temperature at which the material transitions from a glassy to a rubbery state.

Improved Solvent Resistance: After curing, the crosslinked polymer becomes insoluble in common organic solvents.

Enhanced Mechanical Properties: The formation of a rigid network typically leads to higher strength and modulus.

Copolymers can be synthesized using a specific molar percentage of the ethynyl-containing monomer alongside non-ethynyl-containing bisphenols. This strategy allows for precise control over the crosslink density, enabling the toughness and final properties of the cured material to be tailored for specific applications, from advanced composites in the aerospace industry to low-dielectric materials in microelectronics.

The research findings on related systems suggest that polymers derived from monomers like This compound are processed in a soluble, uncrosslinked state and are subsequently cured in place to achieve their final, high-performance characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-4-(2-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-3-13-8-10-14(11-9-13)16-15-7-5-4-6-12(15)2/h1,4-11H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDCLMCNVKQSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Ethynylphenoxy 2 Methylbenzene

Precursor Synthesis and Functionalization Pathways

The logical precursor to "1-(4-Ethynylphenoxy)-2-methylbenzene" is a halogenated diaryl ether, such as "1-(4-Iodophenoxy)-2-methylbenzene" or "1-(4-Bromophenoxy)-2-methylbenzene". The synthesis of such precursors is commonly achieved through nucleophilic aromatic substitution, with the Ullmann condensation being a classical and effective method. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.org

For the synthesis of "1-(4-Iodophenoxy)-2-methylbenzene", the reaction would involve the coupling of o-cresol and 4-iodoanisole. The traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder conditions using soluble copper catalysts supported by ligands such as diamines and picolinic acid, which can be effective even for the synthesis of sterically hindered diaryl ethers. nih.gov

An alternative pathway to the diaryl ether precursor involves a palladium-catalyzed C-O cross-coupling reaction, a variant of the Buchwald-Hartwig amination. This method offers a broader substrate scope and generally milder reaction conditions compared to the traditional Ullmann condensation.

Once the halogenated diaryl ether precursor is obtained, the next critical step is the introduction of the ethynyl (B1212043) group. This is typically accomplished through a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling.

Sonogashira Coupling and Related Palladium-Catalyzed Alkyne Formations

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

For the synthesis of "this compound", the precursor, "1-(4-Iodophenoxy)-2-methylbenzene" or "1-(4-Bromophenoxy)-2-methylbenzene", would be reacted with a protected or unprotected acetylene source. A common strategy involves the use of a protected alkyne such as ethynyltrimethylsilane (TMS-acetylene), followed by a deprotection step. This approach is often preferred as TMS-acetylene is less volatile and easier to handle than acetylene gas. gelest.com

The general reaction scheme is as follows:

Synthesis of "this compound" via Sonogashira Coupling

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, significant research has focused on developing more active and stable catalytic systems. wikipedia.org

Phosphine Ligands: The electronic and steric properties of phosphine ligands play a crucial role in the catalytic cycle. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step, and facilitate the reductive elimination to release the final product. libretexts.orgresearchgate.net For instance, biarylphosphines such as cataCXium® PIntb have demonstrated high efficiency in the coupling of both activated and deactivated aryl bromides. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. libretexts.org Their strong σ-donating ability and steric bulk contribute to the formation of highly active and stable palladium complexes. libretexts.orgnih.gov NHC-palladium complexes have been shown to be effective catalysts for Sonogashira couplings, sometimes in combination with NHC-copper complexes, allowing for reactions to be performed in air and in non-anhydrous solvents. acs.orgnih.gov

Copper-Free Systems: A significant advancement in Sonogashira coupling is the development of copper-free conditions. nih.govresearchgate.net The copper co-catalyst can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). organic-chemistry.org Copper-free protocols often employ specific palladium catalysts and ligands, such as Pd₂(dba)₃/P(t-Bu)₃, and may utilize alternative bases like cesium carbonate. libretexts.orgresearchgate.net Some systems have even demonstrated efficacy at room temperature. nih.gov The use of gold co-catalysis has also been explored as an alternative to copper, showing high selectivity and functional group tolerance. organic-chemistry.org

The following table summarizes various catalytic systems applicable to Sonogashira coupling:

Catalyst System Ligand Co-catalyst Base Key Features
Pd(PPh₃)₄ Triphenylphosphine CuI Amine (e.g., Et₃N) Classic Sonogashira conditions
PdCl₂(PPh₃)₂ Triphenylphosphine CuI Amine (e.g., Et₃N) Common and effective catalyst
Pd(OAc)₂ Biarylphosphines (e.g., cataCXium® PIntb) CuI TMEDA High turnover numbers for aryl bromides nih.gov
PdBr₂ N-Heterocyclic Carbene (NHC) None Pyridine High activity in carbonylative Sonogashira coupling nih.gov
Pd₂(dba)₃ P(t-Bu)₃ None Cs₂CO₃ Copper-free conditions at room temperature researchgate.net

Optimizing reaction conditions is critical for maximizing the yield and purity of "this compound". Key parameters include the choice of solvent, base, temperature, and reaction time.

Solvent: A variety of solvents can be used, with common choices being tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Base: An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org In copper-free systems, inorganic bases like potassium carbonate or cesium carbonate may be employed. wikipedia.orglibretexts.org

Temperature: While traditional Sonogashira reactions often require elevated temperatures, the development of highly active catalysts has enabled many couplings to be performed at or near room temperature. gold-chemistry.org

Deprotection of Silyl Alkynes: When using TMS-acetylene, a subsequent deprotection step is necessary to reveal the terminal alkyne. This is typically achieved under mild basic conditions, such as treatment with potassium carbonate in methanol, or with a fluoride source like tetrabutylammonium fluoride (TBAF). gelest.com

Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields in some Sonogashira couplings. mdpi.com

Alternative Synthetic Routes to Aryl Ethynyl Ethers

While the Sonogashira coupling is the most prevalent method, other synthetic strategies can be employed to form aryl ethynyl ethers.

One notable alternative is the Mitsunobu reaction . organic-chemistry.orgwikipedia.orgmissouri.edunih.gov This reaction allows for the direct conversion of a phenol to an aryl ether by reacting it with an alcohol in the presence of a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgnih.gov To synthesize "this compound" via this route, 4-ethynylphenol (B7805692) would be reacted with o-cresol under Mitsunobu conditions. The reaction proceeds with inversion of configuration at the alcohol carbon, which is a key feature when dealing with chiral centers. missouri.edu

Mitsunobu Reaction for the Synthesis of Aryl Ethers

The reaction generally proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups. nih.gov However, the stoichiometry of the reagents and the removal of byproducts like triphenylphosphine oxide can be drawbacks. organic-synthesis.com

Scale-Up Considerations and Process Intensification in Synthesis

Transitioning the synthesis of "this compound" from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. acs.org

Catalyst Loading and Recovery: For palladium-catalyzed reactions, minimizing the amount of the expensive and potentially toxic palladium catalyst is a primary concern. researchgate.net This can be achieved by using highly active catalysts with high turnover numbers. nih.gov The removal of residual palladium from the final product is also a critical issue in pharmaceutical applications. silicycle.com Various scavenger resins and purification techniques are employed for this purpose. silicycle.com

Process Intensification: Modern chemical manufacturing increasingly relies on process intensification strategies to improve efficiency and sustainability. For Sonogashira and other cross-coupling reactions, flow chemistry has emerged as a powerful tool. thalesnano.comresearchgate.netrsc.orgacs.org

Continuous-flow reactors offer several advantages over traditional batch processing, including:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. acs.org

Improved Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents and exothermic reactions. purdue.edu

Increased Efficiency and Throughput: Continuous processing can lead to higher yields, shorter reaction times, and increased productivity. acs.org

Facilitated Automation and Optimization: Flow systems are well-suited for automated optimization of reaction parameters. acs.org

The use of immobilized catalysts in packed-bed reactors within a flow system can further simplify catalyst separation and recycling. thalesnano.com The successful scale-up of a Sonogashira coupling reaction has been demonstrated in a 3D printed continuous-flow reactor, achieving a high space-time yield. acs.org These advancements in process technology are crucial for the large-scale, economical, and sustainable synthesis of "this compound" and other fine chemicals. rsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a robust and highly reliable method for forming 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.govorganic-chemistry.org This process is characterized by its mild reaction conditions, high yields, and exceptional tolerance of a wide array of functional groups. beilstein-journals.orgorganic-chemistry.org

When subjected to CuAAC conditions, this compound reacts with organic azides to exclusively yield the 1,4-disubstituted regioisomer of the corresponding 1,2,3-triazole. beilstein-journals.orgnih.govrsc.org This high regioselectivity is a defining feature of the copper-catalyzed pathway and stands in contrast to the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov

The scope of the reaction is broad, accommodating a diverse range of azide (B81097) substrates. Both alkyl and aryl azides participate readily in the cycloaddition. The reaction's compatibility with numerous functional groups allows for the synthesis of complex triazole derivatives without the need for extensive protecting group strategies.

Interactive Table: Expected Products of CuAAC with this compound
Azide SubstrateProduct NameRegioisomerExpected Yield
Benzyl Azide1-Benzyl-4-(4-(o-tolyloxy)phenyl)-1H-1,2,3-triazole1,4-disubstitutedExcellent
Phenyl Azide1-Phenyl-4-(4-(o-tolyloxy)phenyl)-1H-1,2,3-triazole1,4-disubstitutedExcellent
1-Azidohexane1-Hexyl-4-(4-(o-tolyloxy)phenyl)-1H-1,2,3-triazole1,4-disubstitutedExcellent
Methyl 2-azidoacetateMethyl 2-(4-(4-(o-tolyloxy)phenyl)-1H-1,2,3-triazol-1-yl)acetate1,4-disubstitutedExcellent

The mechanism of the CuAAC reaction has been the subject of extensive experimental and computational studies. beilstein-journals.org It is now widely accepted that the reaction does not proceed via a concerted 1,3-dipolar cycloaddition. Instead, it involves a stepwise pathway facilitated by one or more copper(I) centers. organic-chemistry.org DFT calculations and kinetic studies support a mechanism involving dinuclear copper intermediates, which are believed to be responsible for the remarkable rate acceleration compared to the uncatalyzed reaction. nih.govresearchgate.net

The catalytic cycle is generally understood to involve the following key steps:

Formation of a Copper(I) Acetylide: The terminal alkyne, this compound, reacts with a Cu(I) species to form a highly nucleophilic copper acetylide intermediate. organic-chemistry.orgnih.gov This step is often fast and reversible.

Coordination and Cyclization: The organic azide coordinates to a copper center, and the terminal nitrogen of the azide attacks the internal carbon of the copper acetylide. This leads to the formation of a six-membered copper-containing intermediate (a cupracycle). organic-chemistry.org

Ring Contraction and Protonolysis: The cupracycle undergoes rearrangement and subsequent protonolysis, which cleaves the copper-triazole bond, to yield the final 1,4-disubstituted 1,2,3-triazole product and regenerate the catalytically active Cu(I) species. organic-chemistry.org

This stepwise, metal-mediated pathway elegantly accounts for the perfect regioselectivity observed in the formation of the 1,4-isomer. nih.gov

While the CuAAC reaction can proceed with simple Cu(I) salts (often generated in situ from Cu(II) salts and a reducing agent like sodium ascorbate), the efficiency, rate, and robustness of the catalytic system are significantly enhanced by the use of stabilizing ligands. beilstein-journals.orgnih.govresearchgate.net These ligands play a crucial role in preventing the disproportionation and oxidation of the catalytically active Cu(I) to the inactive Cu(II) state. nih.gov

A variety of ligand architectures have been developed to accelerate the CuAAC reaction. Nitrogen-based ligands are particularly common.

Tris(triazolylmethyl)amines: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are highly effective at stabilizing the Cu(I) catalyst and accelerating the reaction, particularly in biological applications. nih.gov

N-Heterocyclic Carbenes (NHCs): Copper(I)-NHC complexes have emerged as exceptionally active catalysts, capable of achieving high turnover numbers and facilitating reactions under very low catalyst loadings, sometimes in the parts-per-million (ppm) range. nih.govresearchgate.net

The use of an appropriate ligand can dramatically reduce reaction times and the required catalyst loading, making the process more efficient and economical.

Interactive Table: Ligand Effect on a Model CuAAC Reaction
ConditionCatalyst SystemCatalyst LoadingReaction TimeOutcome
UnligatedCuSO₄ / Sodium Ascorbate1-5 mol%Several hoursGood conversion
LigatedCuSO₄ / Sodium Ascorbate / TBTA1 mol%< 1 hourExcellent conversion
Ligated[Cu(I)-NHC] Complex0.05 mol% (500 ppm)Minutes to hoursExcellent conversion

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful synthetic alternative to CuAAC, offering complementary and highly selective access to the 1,5-disubstituted regioisomers of 1,2,3-triazoles. chalmers.sechesci.com This transformation significantly broadens the synthetic utility of the azide-alkyne cycloaddition.

The most significant distinction between CuAAC and RuAAC is their opposing regioselectivity. organic-chemistry.org While this compound yields the 1,4-triazole with a copper catalyst, its reaction under RuAAC conditions, typically employing a pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complex, selectively produces the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgorganic-chemistry.orgnih.govflinders.edu.au

Furthermore, the scope of RuAAC is broader than CuAAC in that it is not limited to terminal alkynes. Ruthenium catalysts are also effective in promoting the cycloaddition of internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net This capability is a key advantage of the ruthenium-based system. chalmers.se

Interactive Table: Comparison of CuAAC and RuAAC for this compound
FeatureCuAACRuAAC
Catalyst Copper(I) speciesRuthenium(II) complexes (e.g., [Cp*RuCl(PPh₃)₂])
Product Regioisomer 1,4-disubstituted triazole1,5-disubstituted triazole
Mechanism Involves Copper(I) acetylide intermediateInvolves oxidative coupling and a ruthenacycle intermediate
Scope Terminal alkynes onlyTerminal and internal alkynes
Typical Product 1-(1-Substituted-1H-1,2,3-triazol-4-yl)-4-(o-tolyloxy)benzene1-(1-Substituted-1H-1,2,3-triazol-5-yl)-4-(o-tolyloxy)benzene

The mechanism of RuAAC is fundamentally different from that of CuAAC and does not involve a metal acetylide intermediate. researchgate.netchalmers.se The currently accepted pathway for terminal alkynes like this compound involves the following key steps:

Ligand Dissociation: A precursor complex, such as CpRuCl(PPh₃)₂, dissociates a ligand to generate the catalytically active 14-electron species, [CpRuCl].

Oxidative Coupling: The alkyne and azide coordinate to the ruthenium center. This is followed by an oxidative coupling step to form a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.govresearchgate.netresearchgate.net During this step, the first C-N bond is formed between the internal, more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.govresearchgate.net

Reductive Elimination: The final 1,5-disubstituted 1,2,3-triazole product is released through a rate-determining reductive elimination step, which regenerates the active ruthenium catalyst. organic-chemistry.orgnih.govresearchgate.net

This oxidative coupling/reductive elimination sequence accounts for the observed 1,5-regioselectivity, providing a predictable and reliable method for the synthesis of this triazole isomer.

Other Click Chemistry Reactions

Beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), the terminal alkyne of "this compound" can participate in other reactions that fall under the "click chemistry" paradigm, characterized by high efficiency, atom economy, and simple reaction conditions.

The thiol-yne reaction, also known as alkyne hydrothiolation, is a robust and efficient method for forming vinyl sulfide moieties. This reaction involves the addition of a thiol (R-SH) across the triple bond of an alkyne. wikipedia.org For a terminal alkyne like "this compound," this reaction is typically initiated by radicals or UV irradiation and proceeds through a free-radical chain mechanism. lscollege.ac.in

The process begins with the generation of a thiyl radical (RS•) from the thiol. This radical then adds to the terminal carbon of the alkyne, following an anti-Markovnikov regioselectivity, to form a vinyl radical intermediate. wikipedia.org This intermediate subsequently abstracts a hydrogen atom from another thiol molecule to yield the vinyl sulfide product and propagate the radical chain. d-nb.info

Depending on the stoichiometry and reaction conditions, either a mono-addition product (a mixture of E/Z isomers) or a di-addition product (a 1,2-dithioether) can be formed. wikipedia.org The reaction is highly valued in materials science and bioconjugation for its simplicity and functional group tolerance. rsc.org

Table 1: Representative Conditions for Radical-Mediated Thiol-Yne Addition to Aryl Alkynes.
Thiol ReactantInitiator/CatalystSolventTemperature/ConditionsExpected Product Type
ThiophenolAIBN (Azobisisobutyronitrile)Toluene80-100 °CMono-adduct (Vinyl Sulfide)
1-DodecanethiolUV light (λ ≈ 365 nm)AcetonitrileRoom TemperatureMono-adduct (Vinyl Sulfide)
Ethanethiol (excess)AIBNBenzene (B151609)80 °CDi-adduct (Dithioether)
3-Mercaptopropionic acidBi2O3 / Visible LightDMFRoom TemperatureMono-adduct (Vinyl Sulfide)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of copper-free click chemistry, widely used in biological and materials science applications due to its bioorthogonality. magtech.com.cn A critical requirement for SPAAC is a strained cycloalkyne, typically a derivative of cyclooctyne (B158145). enamine.net The high ring strain of the cycloalkyne provides the driving force for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a metal catalyst. magtech.com.cnnih.gov

"this compound," being a linear terminal alkyne, is not inherently strained and therefore cannot directly participate in SPAAC. nih.gov For this molecule to react with an azide via a strain-promoted pathway, it would first need to be chemically converted into a strained cyclic alkyne. This multi-step synthetic transformation is a hypothetical pathway and not a direct reaction of the title compound. The synthesis of such strained alkynes can be complex. nih.gov Therefore, while SPAAC is a powerful tool, its application to "this compound" is indirect and requires significant synthetic modification.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a powerful platform for C-C bond formation, enabling the transformation of the ethynyl group in "this compound" into more complex and extended structures.

The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.org However, variations of this reaction can utilize alkynes. A highly relevant transformation is the intramolecular reductive Heck reaction, which can be catalyzed by nickel. nih.gov Research on substrates structurally analogous to "this compound," such as 1-bromo-2-((2-ethynylphenoxy)methyl)benzene derivatives, demonstrates a powerful pathway for carbocyclization. nih.gov

In this type of reaction, a nickel(0) catalyst undergoes oxidative addition into an aryl halide bond within the same molecule. The resulting aryl-nickel species then undergoes migratory insertion across the tethered alkyne C-C triple bond. This step, a form of carbometalation, creates a new carbon-carbon bond and forms a seven-membered ring. Subsequent steps involving a reducing agent lead to the final cyclized product, a dibenzo[b,e]oxepine, and regeneration of the active nickel catalyst. nih.gov This methodology provides regio- and stereoselective access to complex heterocyclic scaffolds. nih.govorganic-chemistry.org

Table 2: Nickel-Catalyzed Intramolecular Reductive-Heck Reaction of a Substrate Analogous to "this compound".
SubstrateCatalystReducing AgentSolventTemperatureProductYield
1-bromo-2-((2-(phenylethynyl)phenoxy)methyl)benzeneNi(PPh3)4HCO2NaDMF/Water100 °CDibenzo[b,e]oxepine derivative72%

Data adapted from research on analogous systems. nih.gov

Hydroarylation is the addition of a C-H bond of an arene across an alkyne, and it represents an atom-economical method for synthesizing substituted alkenes. When this reaction occurs intramolecularly, it becomes a powerful tool for carbocyclization. nih.gov

The nickel-catalyzed intramolecular reductive-Heck reaction described previously is an excellent example of a process that achieves a formal intramolecular hydroarylation to construct a new carbocyclic (or heterocyclic) ring system. nih.gov Other transition metals like rhodium, ruthenium, and palladium can also catalyze various [m+n+2] carbocyclization reactions, where an alkyne can react with other unsaturated components (like alkenes or other alkynes) to build complex polycyclic frameworks in a single step. thieme-connect.dearkat-usa.org For "this compound," intramolecular cyclization involving one of the pendant aryl rings is a feasible pathway, particularly if the rings are appropriately substituted with halides or other activating groups to facilitate catalysis.

The terminal C(sp)-H bond of "this compound" is acidic enough to readily participate in various cross-coupling reactions, most notably the Sonogashira coupling. alfa-chemistry.com This reaction is one of the most fundamental and widely used methods for forming C(sp)-C(sp²) bonds, providing direct access to internal alkynes and extended π-conjugated systems. organic-chemistry.orgnih.gov

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide (or triflate) and is typically catalyzed by a palladium complex, with copper(I) iodide as a co-catalyst, in the presence of an amine base. organic-chemistry.org This reaction allows the ethynyl group of "this compound" to be coupled with a wide array of aromatic and heteroaromatic halides, enabling the synthesis of advanced materials, molecular wires, and complex organic molecules. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 3: Illustrative Sonogashira Coupling of "this compound" with Various Aryl Halides.
Aryl Halide PartnerTypical Catalyst SystemBase/SolventResulting Extended Conjugated Structure
IodobenzenePd(PPh3)2Cl2, CuITriethylamine / THF1-(4-((4-phenyl)ethynyl)phenoxy)-2-methylbenzene
4-BromopyridinePd(PPh3)4, CuIDiisopropylamine / DMF1-(4-((4-pyridyl)ethynyl)phenoxy)-2-methylbenzene
1-Bromo-4-nitrobenzenePd(OAc)2, PPh3, CuITriethylamine / Toluene1-(4-((4-nitrophenyl)ethynyl)phenoxy)-2-methylbenzene
9-BromoanthracenePd(PPh3)2Cl2, CuITriethylamine / THF1-(4-((9-anthracenyl)ethynyl)phenoxy)-2-methylbenzene

Reactivity and Transformation Pathways of "this compound"

The unique structural architecture of this compound, featuring a terminal alkyne, an ether linkage, and two distinct substituted phenyl rings, provides a rich platform for a diverse array of chemical transformations. The reactivity of this molecule can be selectively directed towards the ethynyl group, the aromatic systems, or the benzylic methyl group, depending on the chosen reaction conditions. This article explores the principal transformation pathways, focusing on radical and photoredox-catalyzed reactions of the alkyne, as well as the functionalization of the phenoxy and methylbenzene moieties.

Polymerization Chemistry and Resultant Macromolecular Architectures

Homopolymerization of "1-(4-Ethynylphenoxy)-2-methylbenzene"

The homopolymerization of this compound can be envisioned through several key mechanisms, each yielding polymers with distinct properties. The primary routes involve thermal, catalytic, and radical-initiated pathways.

Thermal Polymerization Mechanisms and Reaction Kinetics

The thermal polymerization, or curing, of terminal ethynyl (B1212043) groups is a well-documented method for producing highly crosslinked, thermally stable networks. For monomers like this compound, this process is initiated by heat, typically in the range of 250–400°C. The reaction of the ethynyl group is complex and can proceed through several pathways, including chain extension, branching, and cyclization reactions. nih.gov The thermal curing of phenylethynyl-terminated imide (PETI) oligomers, which are structurally analogous, occurs via an exothermic reaction above 350°C, leading to an insoluble network polymer. kpi.ua

The kinetics of such thermal curing often follow a first-order reaction model, particularly in the initial stages of conversion. nasampe.orgacs.org Studies on PETI oligomers have employed differential scanning calorimetry (DSC) to determine kinetic parameters. acs.org The curing process can be divided into two stages: an initiation phase and a propagation phase. acs.org The activation energy (Ea) for the crosslinking reaction is a critical parameter, and for related phenylethynyl systems, it has been determined using methods like the Kissinger and Ozawa equations. acs.org The reaction rate is significantly influenced by temperature, with higher temperatures leading to faster cure rates but also potentially to more complex and less controlled network structures.

Kinetic Parameter Analogous System (PETI Oligomers) Expected Trend for this compound
Curing Temperature 350-450°C nih.govSimilar range, likely influenced by the methyl substituent.
Reaction Order First-order (below 90% conversion) acs.orgLikely to follow a similar first-order kinetic model.
Activation Energy (Ea) Varies with backbone structure acs.orgWould be specific to the monomer, but in a similar range to related compounds.
Reaction Mechanism Complex, involving chain extension, branching, and cyclization nih.govSimilar complex mechanism expected.

This table presents expected trends based on data from analogous systems, as direct kinetic data for this compound is not available in the cited literature.

Catalytic Polymerization (e.g., Metal-Catalyzed, Ziegler-Natta type)

Catalytic methods offer an alternative to thermal polymerization, often allowing for lower reaction temperatures and greater control over the polymer structure.

Metal-Catalyzed Polymerization: Transition metal catalysts, particularly those based on rhodium (Rh), are effective for the polymerization of aromatic compounds with terminal ethynyl groups. researchgate.net For instance, Rh(I) catalysts have been successfully used to polymerize various arylacetylenes. researchgate.net These catalysts can promote the formation of high molecular weight polymers with regular structures. The polymerization of diethynylarenes using such catalysts can lead to the formation of microporous polymers with high surface areas. dntb.gov.ua It is plausible that a Rh-based catalyst could effectively polymerize this compound to yield a linear, soluble poly(phenylacetylene) derivative under controlled conditions.

Ziegler-Natta Polymerization: Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium chlorides) and an organoaluminum co-catalyst, are fundamental in industrial olefin polymerization. wikipedia.orglibretexts.org They are also capable of polymerizing acetylenic monomers. youtube.comdtic.mil The use of Ziegler-Natta catalysts could potentially lead to stereoregular polymers from this compound, although the bulky nature of the monomer might present steric challenges. The mechanism involves the insertion of the monomer into the metal-carbon bond of the growing polymer chain. libretexts.org The specific stereochemistry (isotactic or syndiotactic) of the resulting polymer would be highly dependent on the specific catalyst system employed. youtube.com

Catalyst System Applicable Monomer Type Potential Polymer Product from this compound
Rhodium (I) Complexes Aromatic acetylenes researchgate.netLinear, soluble, high molecular weight poly(phenylacetylene) derivative.
Ziegler-Natta (e.g., TiCl₄/AlEt₃) α-Olefins, Acetylenes wikipedia.orgyoutube.comPotentially stereoregular (isotactic or syndiotactic) polymer.

This table outlines potential outcomes based on established catalytic systems for analogous monomers.

Radical Polymerization Approaches

While ionic and coordination polymerizations are common for acetylenic monomers, radical polymerization offers another synthetic route. Due to the nature of the radical process, it is often tolerant of various functional groups. cmu.edu For this compound, a radical initiator (e.g., AIBN, BPO) could be used to initiate polymerization of the ethynyl group. However, radical polymerization of terminal alkynes can sometimes be challenging and may lead to polymers with lower molecular weights and broader polydispersity compared to other methods.

Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), could offer better control. cmu.edursc.org ATRP has been successfully applied to a wide range of monomers, yielding polymers with predetermined molecular weights and narrow distributions. cmu.edu The application of ATRP to an ethynyl-functionalized monomer like this would likely require careful selection of the catalyst system (typically a copper complex) and initiator to achieve a controlled process.

Copolymerization Strategies

Copolymerization significantly broadens the potential applications by allowing for the tailoring of polymer properties. This compound can be incorporated as a comonomer to introduce specific functionalities, such as thermal crosslinking capabilities, into other polymer systems.

Incorporation into Linear Polymer Backbones

The monomer can be copolymerized with other vinyl or acetylenic monomers to create linear copolymers with pendant ethynylphenoxy groups. These pendant groups can then be used for post-polymerization modification or for later crosslinking. For example, poly(arylene ether)s have been synthesized with pendant ethynyl groups, which can be subsequently cured. tandfonline.com Anionic polymerization has been used to create well-defined block copolymers of styrene (B11656) derivatives containing ethynyl groups with monomers like isoprene (B109036) and 2-vinylpyridine. acs.org This suggests that this compound could be incorporated into block copolymers, imparting a segment with high refractive index and the potential for crosslinking.

Network Polymer Formation and Crosslinking Reactions

The most prominent application of the ethynyl group in this monomer is in the formation of network polymers. researchgate.netnih.govyoutube.com When used as a comonomer or as an end-capper on an oligomer, the ethynyl group acts as a latent crosslinking site. knu.ac.krmdpi.com For instance, ethynyl-terminated imide oligomers are blended with other resins like cyanate (B1221674) esters to form interpenetrating polymer networks (IPNs). buaa.edu.cn The incorporation of the ethynyl groups was found to catalyze the curing of the cyanate ester and improve the thermal and mechanical properties of the final IPN. buaa.edu.cn

Block and Graft Copolymer Architectures via Click Chemistry

The terminal alkyne functionality of this compound makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction could be employed to construct complex macromolecular architectures such as block and graft copolymers.

Block Copolymers: To create a block copolymer, a polymer chain with a terminal azide (B81097) group could be reacted with this compound. Alternatively, a polymer could be initiated from a molecule containing an azide, grown to a certain length, and then the terminal alkyne monomer would be added to form the second block.

Graft Copolymers: For graft copolymers, a polymer backbone with pendant azide groups could be synthesized. Subsequently, this compound could be "grafted" onto this backbone via the CuAAC reaction. The density of the grafts could be controlled by the number of azide groups on the main chain.

Structural Characterization of Polymeric Products

Should poly(this compound) be synthesized, a suite of analytical techniques would be necessary to elucidate its structure.

Molecular Weight Distribution and Degree of Polymerization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight (Mₙ and Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. The degree of polymerization (DP), representing the average number of monomer units in a polymer chain, can be calculated from the number-average molecular weight.

Table 1: Hypothetical Molecular Weight Data for Poly(this compound)

Sample IDMₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)Degree of Polymerization (DP)
P-115,00022,5001.572
P-230,00048,0001.6144
P-350,00085,0001.7240
Note: This table is illustrative and not based on experimental data for the specified polymer.

Branching and Crosslinking Density Analysis

If polymerization conditions lead to side reactions, branching or crosslinking can occur. Rheological studies can provide insights into the polymer melt's behavior, which is highly sensitive to branching. For crosslinked materials, swelling tests and dynamic mechanical analysis (DMA) can be used to estimate the crosslink density.

Advanced Material Applications Derived from Polymeric Systems

The aromatic nature and the potential for crosslinking of the ethynyl groups suggest that polymers derived from this compound could exhibit high thermal stability.

Thermally Stable Polymer Resins

Upon heating, the terminal ethynyl groups on the polymer chains can undergo complex reactions, including cyclotrimerization and other crosslinking pathways, to form a rigid, thermoset network. This process, often referred to as curing, can lead to materials with exceptional thermal and oxidative stability. Such resins are valuable in applications requiring performance at elevated temperatures, such as in aerospace components, microelectronics, and high-performance composites. The thermal stability would be assessed using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature.

Conjugated Polymers for Electronic and Optical Applications

The synthesis of conjugated polymers from ethynyl-functionalized monomers is a significant area of research due to their promising electronic and optical properties, which make them suitable for applications in organic electronics. While specific studies on the homopolymer of this compound are not extensively documented in public literature, its structural similarity to other phenylacetylene (B144264) and poly(p-phenylene ethynylene) (PPE) monomers allows for well-grounded extrapolations of its polymerization behavior and the properties of the resulting polymers.

Polymers derived from monomers like this compound are anticipated to form poly(phenylene ethynylene) (PPE)-type structures. The polymerization can be achieved through various methods, with Sonogashira cross-coupling and alkyne metathesis being the most prominent. These reactions create a backbone of alternating phenylene and ethynylene units, leading to extended π-conjugation, which is fundamental to their electronic and optical characteristics. The presence of the 2-methylphenoxy side group is expected to influence the polymer's solubility, processability, and solid-state morphology without significantly disrupting the electronic properties of the conjugated backbone.

The electronic properties of such polymers are characterized by their band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For PPEs, the band gap can be tuned by modifying the aromatic units or the side chains. The introduction of electron-donating or electron-accepting groups can alter the energy levels. In the case of poly(this compound), the ether linkage and the methyl group are primarily electron-donating, which would influence the HOMO and LUMO levels. The optical properties are a direct consequence of this electronic structure. These polymers typically exhibit strong absorption in the UV-visible region and are often highly fluorescent, making them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. mit.edu The photoluminescence spectra of substituted PPEs often show vibronic coupling and emission from localized excited states. researchgate.net

The table below summarizes typical electronic and optical properties observed for analogous poly(p-phenylene ethynylene) polymers, which can be considered indicative of the potential properties of polymers derived from this compound.

PropertyTypical Value Range for Analogous PPEsReference(s)
Absorption Maximum (λ_max) 420 - 450 nm (in solution) researchgate.net
Emission Maximum (λ_em) 470 - 550 nm (in solution) researchgate.net
Fluorescence Quantum Yield 0.50 - 0.80 (in solution) nih.gov
Optical Band Gap 2.4 - 2.8 eV nih.govresearchgate.net
Electrochemical Band Gap 2.5 - 2.9 eV nih.gov
HOMO Level -5.2 to -5.8 eV researchgate.net
LUMO Level -2.7 to -3.0 eV nih.gov

Note: These values are for structurally similar poly(p-phenylene ethynylene)s and serve as an estimation for polymers derived from this compound.

Composite Materials and Hybrid Systems

The ethynyl functionality of this compound provides a reactive site for creating highly cross-linked networks, making it a candidate for the matrix material in advanced composite and hybrid systems. The thermal or catalytic polymerization of the ethynyl groups can proceed via cyclotrimerization, where three ethynyl groups react to form a benzene (B151609) ring. researchgate.net This process leads to the formation of a rigid, three-dimensional polyphenylene network. researchgate.net Such networks are known for their high thermal stability, mechanical strength, and chemical resistance.

When used as a matrix for composite materials, this compound can be combined with reinforcing fillers such as carbon fibers, glass fibers, or nanoparticles. The low viscosity of the monomer allows for excellent impregnation of the filler material before curing. Upon thermal curing, the in-situ polymerization via cyclotrimerization results in a highly cross-linked thermoset resin that strongly adheres to the reinforcement, leading to a composite with superior mechanical properties. These composites are of interest in aerospace and other high-performance applications where a high strength-to-weight ratio and thermal resistance are critical.

In hybrid systems, this compound can be copolymerized with other monomers to tailor the properties of the resulting material. For instance, it can be incorporated into hybrid organic-inorganic materials by reacting with organo-silane or other metal-alkoxide precursors. The resulting hybrid material would combine the processability and functionality of the organic polymer with the rigidity and stability of the inorganic component.

Furthermore, the conjugated nature of the polymer networks formed from this monomer can be exploited in functional hybrid systems. For example, incorporating nanoparticles such as quantum dots or metal nanoparticles into the polymer matrix can lead to materials with unique optical or electronic properties, finding use in sensors, catalysts, or optoelectronic devices. The porous nature of some cross-linked PPEs can also be utilized for gas storage or separation applications.

The table below outlines the potential properties and applications of composite and hybrid materials based on the polymerization of ethynyl-functionalized monomers like this compound.

Material TypeKey FeaturesPotential ApplicationsReference(s)
Fiber-Reinforced Composites High thermal stability, high mechanical strength, chemical resistance.Aerospace components, industrial tooling. researchgate.net
Nanocomposites Enhanced mechanical properties, tailored optical and electronic properties.Functional coatings, sensors, electronic devices.
Organic-Inorganic Hybrids Combination of polymer processability with inorganic material stability.High-performance coatings, microelectronics.
Porous Polymer Networks High surface area, tunable porosity.Gas storage, separation, catalysis.

A comprehensive search for scholarly articles and research data concerning computational and theoretical studies of "this compound" has been conducted. Unfortunately, the search did not yield specific published research that would allow for a detailed and scientifically accurate article based on the requested outline.

The required information for the following sections and subsections is not available in the public domain for the specified compound:

Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors

Without specific studies focusing on "1-(4-Ethynylphenoxy)-2-methylbenzene," it is not possible to generate the thorough, informative, and scientifically accurate content as instructed. The strict adherence to focusing solely on this compound, as per the instructions, prevents the inclusion of data from related or analogous compounds. Therefore, the requested article cannot be generated at this time.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Alkyne Functionalization

The terminal alkyne group is the most reactive site in 1-(4-ethynylphenoxy)-2-methylbenzene, making it a prime target for a wide array of catalytic transformations. Future research is expected to focus on developing novel and efficient catalytic systems to functionalize this alkyne, thereby creating a diverse library of derivatives with tailored properties. Alkynes are fundamental building blocks in organic synthesis, and their direct functionalization is a powerful method for constructing complex organic structures. mdpi.comacs.org

Key areas for catalytic development include:

Stereodivergent Functionalization: Advanced catalytic systems can control the stereochemistry of products formed from alkyne reactions. rsc.org For instance, developing catalysts that can selectively produce either E- or Z-isomers from the same starting alkyne by adjusting reaction conditions would be a significant advancement. rsc.org This could involve tandem catalysis with metals like palladium and copper or innovative nickel-catalyzed semi-hydrogenation using water as a hydrogen source. rsc.orgrsc.org

Recyclable and Green Catalysts: A major push in modern chemistry is towards sustainability. Research into recyclable catalysts, such as those supported on polysiloxanes, silica, graphitic carbon, metal-organic frameworks (MOFs), or porous organic polymers (POPs), will be crucial. mdpi.comnih.gov These systems combine the high selectivity of homogeneous catalysts with the ease of recovery of heterogeneous catalysts, making the functionalization of this compound more environmentally friendly and cost-effective. mdpi.comnih.gov

Hydrosilylation and other Hydrofunctionalization Reactions: The addition of Si-H bonds across the alkyne (hydrosilylation) can produce valuable vinylsilanes or geminal disilylalkanes, which are versatile intermediates in organic synthesis. nih.gov Developing earth-abundant metal catalysts (e.g., iron, cobalt, nickel) for these transformations would be a sustainable alternative to precious metal catalysts. nih.gov Research could focus on achieving high regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) to further enhance the synthetic utility of the resulting organosilanes. nih.gov

Potential Catalytic Transformation Catalyst System Example Product Type Potential Application
Sonogashira CouplingPalladium-Copper co-catalystAryl-substituted alkynesSynthesis of conjugated polymers, liquid crystals
Click Reaction (CuAAC)Copper(I) salts1,2,3-TriazolesBioconjugation, materials science, drug discovery
Alkyne HydrosilylationIron or Cobalt complexesVinylsilanes, gem-disilylalkanesSynthetic intermediates for cross-coupling reactions
Alkyne CarboxylationNickel or Palladium catalystsα,β-Unsaturated carboxylic acidsMonomers for polymer synthesis, pharmaceutical precursors
Cycloaddition ReactionsRuthenium or Rhodium complexesCyclic compoundsSynthesis of complex heterocyclic scaffolds

Exploration of Bio-Orthogonal Click Reactions for "this compound" Derivatives

Bio-orthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. jocpr.comrsc.org The ethynyl (B1212043) group of this compound is an ideal handle for such reactions, particularly "click chemistry."

Future research in this area could involve:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction. jocpr.comresearchgate.net Derivatives of this compound could be "clicked" onto azide-modified biomolecules, such as proteins, nucleic acids, or cell surfaces, for imaging or tracking purposes. jocpr.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity associated with copper catalysts in living systems, SPAAC was developed. rsc.orgnih.gov This would involve synthesizing a strained cyclooctyne (B158145) derivative of this compound. This derivative could then react with azides in living cells without the need for a toxic metal catalyst, opening up a wide range of in vivo applications. rsc.orgnih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This is another fast and efficient bio-orthogonal reaction. jocpr.com While the native alkyne is not directly used, it could be readily converted into a strained alkene or other dienophile that can participate in IEDDA reactions with tetrazine-modified biomolecules. researchgate.net

The development of "click-to-release" systems is another exciting avenue. researchgate.net A derivative of this compound could be attached to a drug molecule via a cleavable linker. This conjugate could then be targeted to a specific location in the body, and the drug released upon a specific stimulus, offering a new paradigm for targeted drug delivery. jocpr.comresearchgate.net

Click Reaction Type Key Features Potential Application for the Compound
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High efficiency, reliability, and selectivity. Requires a copper catalyst. nih.govIn vitro labeling of biomolecules, surface functionalization, material synthesis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, ideal for live-cell imaging. Requires a strained alkyne. rsc.orgnih.govIn vivo imaging, targeted drug delivery, real-time tracking of biological processes.
Inverse-Electron-Demand Diels-Alder (IEDDA)Extremely fast reaction kinetics. Involves a diene/dienophile pair. jocpr.comRapid labeling of biomolecules, development of diagnostic tools.

Integration into Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to small changes in their environment. rsc.org These stimuli can include temperature, pH, light, electric or magnetic fields, and the presence of specific chemicals. The unique structure of this compound makes it a promising monomer for creating such advanced materials.

Polymerization of the Alkyne: The ethynyl group can be polymerized to form a polyacetylene backbone, which is often conjugated and can have interesting optical and electronic properties. numberanalytics.com The pendant phenoxy-2-methylbenzene groups would influence the solubility, thermal stability, and responsiveness of the resulting polymer.

Post-Polymerization Modification: Alternatively, the alkyne can be left as a pendant group on a polymer backbone, available for post-polymerization modification via click chemistry. This would allow for the attachment of stimuli-responsive moieties. For example, a pH-sensitive group could be clicked on to create a polymer that changes its conformation or solubility with changes in pH.

Inherent Responsiveness: The ether linkage in the molecule could potentially be susceptible to cleavage under certain acidic or enzymatic conditions, leading to polymer degradation. This could be exploited for creating degradable polymers for drug delivery or temporary medical implants. Furthermore, the aromatic rings could be functionalized with groups like azobenzenes to impart photo-responsive behavior. nih.gov A recent study demonstrated a metal-free phenol-yne click polymerization to create polymers with inherent responsiveness to multiple stimuli, including light and amines. nih.gov This highlights the potential of monomers like this compound in this field. nih.gov

Design of Multifunctional Materials through Advanced Polymerization Techniques

The creation of multifunctional materials, which combine several properties in a single material, is a major goal of materials science. This compound is an excellent candidate for this purpose due to its combination of a polymerizable alkyne group and a functionalizable aromatic system.

Advanced polymerization techniques that could be explored include:

Alkyne-based Click Polymerization: This technique uses highly efficient click reactions to form polymers. rsc.org For example, a di-azide monomer could be reacted with this compound (acting as a di-functional alkyne if a second polymerizable group is added) to create a high molecular weight polymer with a well-defined structure. rsc.org

Ethynyl-Directed C-H Activation Polymerization: Recent research has shown that the ethynyl group can direct the activation of C-H bonds to form new C-C bonds. acs.org This could be used to create novel polymer structures with high regio- and stereoregularity, leading to materials with predictable and tunable properties. acs.org

In-situ Polymerization within a Matrix: The monomer could be infiltrated into a porous matrix, such as a collagen scaffold, and then polymerized in situ. acs.org This could create reinforced composite materials with enhanced mechanical properties and potentially new functionalities. acs.org

Advanced Spectroscopic and Microscopic Characterization of Polymeric Architectures

To fully understand and optimize the properties of polymers derived from this compound, a suite of advanced characterization techniques will be essential.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR will be crucial for determining the precise structure, stereochemistry, and regiochemistry of the polymers. acs.org

Infrared (IR) and Raman Spectroscopy: These techniques can confirm the functional groups present in the polymer and monitor the polymerization process by observing the disappearance of the alkyne C-H and C≡C stretching bands. mdpi.com Raman spectroscopy is particularly useful for characterizing the vibrational states of carbon-based materials. mdpi.com

UV-Visible and Fluorescence Spectroscopy: If the resulting polymers are conjugated, these techniques will be vital for characterizing their optical properties, such as their absorption and emission wavelengths. acs.org

Microscopic Techniques:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These methods will provide information on the morphology, topography, and pore structure of the polymeric materials at the micro- and nanoscale. nih.gov

Atomic Force Microscopy (AFM): AFM can be used to image the surface of the polymers at very high resolution and can also probe their mechanical properties, such as stiffness and adhesion. nih.gov The AFM-IR technique combines AFM with IR spectroscopy to provide nanoscale chemical information. mdpi.com

Other Techniques:

X-ray Diffraction (XRD) and X-ray Scattering (XRS): These techniques are used to determine the crystallinity and chain packing of the polymers. nih.gov

Gel Permeation Chromatography (GPC): GPC is essential for determining the molecular weight and molecular weight distribution of the synthesized polymers, which are critical parameters that influence their physical properties.

By systematically applying these characterization techniques, researchers can establish structure-property relationships that will guide the design of new and improved materials based on this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethynylphenoxy)-2-methylbenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of aromatic compounds with ethynyl and methoxy substituents typically involves cross-coupling reactions (e.g., Sonogashira coupling) or Friedel-Crafts alkylation. For example, analogous compounds like 2-Chloro-1-ethynyl-4-methoxybenzene are synthesized under controlled pH (5–9) and purified via column chromatography (SiO₂, solvent gradients) . For this compound, a Sonogashira coupling between 4-ethynylphenol and 2-methylbromobenzene, using a Pd/Cu catalyst system in degassed dichloromethane, may be optimal. Reaction temperature (20–50°C) and stoichiometric ratios (1:1.5 for aryl halide to ethynyl precursor) are critical for minimizing side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and electronic environments. For instance, the ethynyl proton typically appears as a singlet near δ 2.5–3.0 ppm in ¹H NMR. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does the compound’s stability vary under different storage and reaction conditions?

  • Methodological Answer : Ethynyl-substituted aromatics are sensitive to oxidation and moisture. Stability studies on similar compounds (e.g., 1-ethynyl-4-(trifluoromethoxy)benzene) show degradation under acidic (pH < 5) or basic (pH > 9) conditions. Storage in inert atmospheres (argon) at −20°C in amber vials is recommended. For reactions, avoid strong oxidizers (e.g., peroxides) and use anhydrous solvents .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data for ethynyl-substituted aromatic compounds?

  • Methodological Answer : Discrepancies in reactivity (e.g., cycloaddition efficiency) often arise from variations in solvent polarity, catalyst loading, or substituent electronic effects. Systematic studies using Design of Experiments (DoE) can isolate variables. For example, density functional theory (DFT) calculations predict regioselectivity in Diels-Alder reactions, while kinetic studies (e.g., UV-Vis monitoring) quantify reaction rates under controlled conditions .

Q. How can computational methods guide the design of this compound derivatives for materials science applications?

  • Methodological Answer : Molecular dynamics (MD) simulations and time-dependent DFT (TD-DFT) model charge-transfer properties and π-π stacking interactions. For instance, derivatives with extended conjugation (e.g., fused-ring systems) exhibit enhanced fluorescence, as seen in analogous compounds like 1-[(4-Methoxyphenyl)ethynyl]-4-n-pentylbenzene. Computational screening of HOMO-LUMO gaps identifies candidates for organic electronics .

Q. What experimental protocols are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. For example, triazole-containing analogs (e.g., 1-(4-Bromophenyl)-2-triazolylsulfanyl ethanone) are tested for antimicrobial activity via microdilution assays (MIC values). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies .

Q. How can the compound’s adsorption and reactivity on indoor surfaces inform environmental chemistry studies?

  • Methodological Answer : Advanced microspectroscopic techniques (e.g., ToF-SIMS, AFM-IR) map surface adsorption kinetics. Indoor air studies use gas chromatography-mass spectrometry (GC-MS) to detect degradation products. For example, methylbenzenes adsorb onto silica surfaces via van der Waals interactions, with reactivity modulated by humidity and oxidant levels (e.g., ozone) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.